(R)-1-(4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-3-phenylpropan-1-one
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Overview
Description
®-1-(4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a benzofuran ring, a phenyl group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-3-phenylpropan-1-one typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the hydroxyl and phenyl groups. Common synthetic routes may involve:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.
Addition of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
®-1-(4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-1-(4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects may involve modulation of signaling pathways related to inflammation or cancer.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-3-phenylpropan-1-one: The enantiomer of the compound with similar but distinct biological activities.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents, leading to varied properties and applications.
Phenylpropanone Derivatives: Compounds with similar phenylpropanone structures but different functional groups.
Uniqueness
®-1-(4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[(2R)-4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H22O4/c1-20(2,23)18-12-15-17(24-18)11-9-14(19(15)22)16(21)10-8-13-6-4-3-5-7-13/h3-7,9,11,18,22-23H,8,10,12H2,1-2H3/t18-/m1/s1 |
InChI Key |
KJGFSBFWTFFRGB-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=CC(=C2O)C(=O)CCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
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